molecular formula C24H20FN7OS B284428 2-[(2-fluorobenzyl)sulfanyl]-5-methyl-N,7-di(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

2-[(2-fluorobenzyl)sulfanyl]-5-methyl-N,7-di(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B284428
M. Wt: 473.5 g/mol
InChI Key: JNVICMZWBCBTGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-fluorobenzyl)sulfanyl]-5-methyl-N,7-di(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a chemical compound that has attracted the attention of researchers due to its potential applications in the pharmaceutical industry. This compound has been found to possess various biological activities, including anticancer and antiviral properties.

Scientific Research Applications

2-[(2-fluorobenzyl)sulfanyl]-5-methyl-N,7-di(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has been found to possess various biological activities, including anticancer and antiviral properties. Several studies have reported that this compound inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, this compound has been found to inhibit the replication of several viruses, including HIV and HCV.

Mechanism of Action

The mechanism of action of 2-[(2-fluorobenzyl)sulfanyl]-5-methyl-N,7-di(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is not fully understood. However, studies have suggested that this compound exerts its biological activities by inhibiting various enzymes and signaling pathways involved in cancer cell growth and viral replication.
Biochemical and Physiological Effects
This compound has been found to induce apoptosis and cell cycle arrest in cancer cells. Additionally, this compound has been found to inhibit the replication of several viruses, including HIV and HCV. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[(2-fluorobenzyl)sulfanyl]-5-methyl-N,7-di(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide in lab experiments is its potential as a therapeutic agent for cancer and viral infections. However, one limitation of using this compound is its limited solubility in water, which can affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for research on 2-[(2-fluorobenzyl)sulfanyl]-5-methyl-N,7-di(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide. These include:
1. Further studies to fully understand the mechanism of action of this compound.
2. Development of more efficient synthesis methods to increase the yield and purity of the compound.
3. Investigation of the potential of this compound as a therapeutic agent for other diseases, such as autoimmune disorders and neurodegenerative diseases.
4. Studies to improve the solubility and bioavailability of this compound.
5. Investigation of the potential of this compound as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Conclusion
This compound is a chemical compound that has potential applications in the pharmaceutical industry due to its biological activities, including anticancer and antiviral properties. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of this compound.

Synthesis Methods

The synthesis of 2-[(2-fluorobenzyl)sulfanyl]-5-methyl-N,7-di(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves the reaction of 2-[(2-fluorobenzyl)sulfanyl]-5-methyl-4H-[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylic acid with 3-aminopyridine in the presence of a coupling reagent. The resulting compound is then subjected to a series of purification steps to obtain the final product.

Properties

Molecular Formula

C24H20FN7OS

Molecular Weight

473.5 g/mol

IUPAC Name

2-[(2-fluorophenyl)methylsulfanyl]-5-methyl-N,7-dipyridin-3-yl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C24H20FN7OS/c1-15-20(22(33)29-18-8-5-11-27-13-18)21(16-7-4-10-26-12-16)32-23(28-15)30-24(31-32)34-14-17-6-2-3-9-19(17)25/h2-13,21H,14H2,1H3,(H,29,33)(H,28,30,31)

InChI Key

JNVICMZWBCBTGS-UHFFFAOYSA-N

Isomeric SMILES

CC1=C(C(N2C(=N1)N=C(N2)SCC3=CC=CC=C3F)C4=CN=CC=C4)C(=O)NC5=CN=CC=C5

SMILES

CC1=C(C(N2C(=N1)N=C(N2)SCC3=CC=CC=C3F)C4=CN=CC=C4)C(=O)NC5=CN=CC=C5

Canonical SMILES

CC1=C(C(N2C(=NC(=N2)SCC3=CC=CC=C3F)N1)C4=CN=CC=C4)C(=O)NC5=CN=CC=C5

Origin of Product

United States

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